2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide involves the reaction of 2,2,2-trifluoroacetamide with 3-(morpholin-4-yl)propylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately influencing the biological effects of the compound .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
2,2,2-trifluoro-N-(3-piperidin-4-ylpropyl)acetamide: This compound has a piperidine ring instead of a morpholine ring, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(15)13-2-1-3-14-4-6-16-7-5-14/h1-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZIIFCITSBJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390692 |
Source
|
Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570421-58-8 |
Source
|
Record name | 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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